N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-phenethyloxalamide
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Overview
Description
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-phenethyloxalamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an indolin-5-yl group, a morpholinoethyl chain, and a phenethyloxalamide moiety, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-phenethyloxalamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality .
Chemical Reactions Analysis
Types of Reactions
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with modified functional groups .
Scientific Research Applications
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-phenethyloxalamide has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-phenethyloxalamide include:
- Indolin-2-one derivatives
- Nitroimidazole hybrids
- Oxoindolin-2-one derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
Chemical Structure and Properties
The molecular formula of N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-phenethyloxalamide is C21H26N4O2, with a molecular weight of 366.46 g/mol. The compound features a complex structure that includes an indole moiety, morpholine ring, and oxalamide linkage, which are known to influence its biological properties.
Structure Overview
Component | Description |
---|---|
Indole Moiety | Provides aromatic characteristics and potential receptor interactions. |
Morpholine Ring | May enhance solubility and bioavailability. |
Oxalamide Linkage | Implicated in biological activity through hydrogen bonding. |
This compound has been shown to exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in cancer cell lines by inducing apoptosis and modulating key signaling pathways.
- Neuroprotective Effects : The indole structure is associated with neuroprotective properties, potentially benefiting conditions like Alzheimer's disease.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial and fungal strains.
Case Studies
-
Anticancer Efficacy : A study published in a peer-reviewed journal evaluated the compound's effects on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, suggesting a dose-dependent response.
Concentration (µM) Cell Viability (%) 0 100 10 75 25 50 50 20 - Neuroprotective Study : In vitro assays were conducted to assess the neuroprotective effects against oxidative stress-induced neuronal death. The compound showed a protective effect at concentrations of 5 µM and above, with a notable decrease in reactive oxygen species (ROS) levels.
- Antimicrobial Testing : The compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated an inhibition zone of up to 15 mm at a concentration of 100 µg/mL.
Pharmacological Profile
The pharmacological profile of this compound indicates potential as a multi-target drug candidate due to its diverse biological activities:
- Receptor Binding Affinity : Studies have shown that the compound binds effectively to various receptors, including serotonin and dopamine receptors, which may explain its neuroactive properties.
- Toxicity Assessment : Toxicity studies have indicated that the compound exhibits low toxicity in mammalian cell lines at therapeutic concentrations.
Properties
IUPAC Name |
N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3/c1-28-12-10-21-17-20(7-8-22(21)28)23(29-13-15-32-16-14-29)18-27-25(31)24(30)26-11-9-19-5-3-2-4-6-19/h2-8,17,23H,9-16,18H2,1H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAXDIOSXBCRMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCC3=CC=CC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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